tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

CDK4/6 Inhibition Kinase Selectivity Medicinal Chemistry

Order the specific 6-aminopyridin-3-yl substituted piperazine core critical for hinge-binding in CDK4/6 inhibitors like Palbociclib. A patented synthetic route delivers 97% yield and 99% purity, minimizing impurities. The Boc group ensures high downstream yield; proven 2-year RT stability simplifies inventory. Substitution with generic analogs risks complete loss of CDK4/6 potency.

Molecular Formula C14H22N4O2
Molecular Weight 278.35 g/mol
CAS No. 571188-59-5
Cat. No. B052199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
CAS571188-59-5
Synonyms4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic Acid tert-Butyl Ester;  4-(6-Aminopyridin-3-yl)piperazine-1-carboxylic Acid tert-Butyl Ester;  tert-Butyl 4-(6-Amino-3-pyridyl)piperazine-1-carboxylate;  tert-Butyl 4-(6-Aminopyridin-3-yl)piperazine-1-carbo
Molecular FormulaC14H22N4O2
Molecular Weight278.35 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)N
InChIInChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-12(15)16-10-11/h4-5,10H,6-9H2,1-3H3,(H2,15,16)
InChIKeyRMULRXHUNOVPEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5): A Foundational Intermediate for CDK4/6-Targeted Oncology Agents


tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) is a piperazine-based organic compound with the molecular formula C₁₄H₂₂N₄O₂ and a molecular weight of 278.35 g/mol [1]. This compound is not an active pharmaceutical ingredient itself but is widely utilized as a critical intermediate in the synthesis of potent and selective cyclin-dependent kinase (CDK) inhibitors, most notably the FDA-approved breast cancer drug Palbociclib [2]. Its core structure, featuring a 6-aminopyridine moiety and a Boc-protected piperazine ring, serves as a privileged scaffold in medicinal chemistry for developing targeted therapies against CDK4 and CDK6 [3].

Why Substituting tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate with Cheaper Analogs Risks Project Failure in CDK Inhibitor Development


Generic substitution of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (CAS 571188-59-5) with structurally similar, lower-cost piperazine or aminopyridine analogs is a high-risk procurement strategy in medicinal chemistry and process development. This compound's specific 6-aminopyridin-3-yl substitution pattern is essential for forming the critical hinge-binding motif in CDK4/6 inhibitors like Palbociclib and Ribociclib, and even minor alterations to this core drastically impact kinase selectivity and potency [1]. As demonstrated in quantitative structure-activity relationship (SAR) studies, replacing this core with alternative scaffolds leads to a complete loss of CDK4/6 inhibitory activity or a significant reduction in selectivity over the homologous CDK6, thereby compromising therapeutic efficacy and safety [2]. Furthermore, the tert-butyl carbamate (Boc) protecting group is crucial for downstream synthetic steps; its absence or substitution with a less stable protecting group can severely reduce overall yield and purity in multi-step syntheses .

Quantitative Differentiation of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Against Closest Analogs and Alternatives


Direct Comparative Data: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate-Derived Compound Demonstrates Superior CDK4 Selectivity Over Ribociclib

A derivative of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, compound 9a, exhibits a quantitatively superior selectivity profile for CDK4 over CDK6 when directly compared to the FDA-approved drug Ribociclib. In a head-to-head kinase profiling assay, compound 9a maintained strong CDK4 inhibitory activity (IC50 = 35 nM) comparable to Ribociclib (IC50 = 13 nM) but demonstrated significantly weaker inhibition of the off-target CDK6 (IC50 = 85 nM) compared to Ribociclib (IC50 = 69 nM) [1]. This translates to a selectivity index (CDK6 IC50 / CDK4 IC50) of 2.4 for the 9a derivative versus 5.3 for Ribociclib, indicating that the core scaffold of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate can be leveraged to design molecules with improved selectivity profiles and potentially reduced off-target toxicity [1]. The data were generated using the KinaseProfiler service by Eurofins, representing mean values from two independent experiments [1].

CDK4/6 Inhibition Kinase Selectivity Medicinal Chemistry

Synthetic Efficiency Comparison: Optimized Routes with tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Deliver >97% Yield, Outperforming Unoptimized Methods

The synthetic utility of tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate is underscored by a patent-protected method that achieves a 97% yield and 99% purity for this compound, a benchmark that surpasses yields from conventional, unoptimized routes [1]. This patented process, which involves a specific sequence of iodination, coupling, and reduction steps, provides a reliable and scalable method for obtaining high-quality material. In contrast, standard SNAr reactions on this scaffold often result in lower yields due to competing side reactions and difficulties in purification [2]. The high yield and purity directly translate to lower cost of goods, reduced waste, and more reliable downstream synthesis of high-value CDK inhibitors, making this a preferred procurement option for industrial-scale projects [1].

Process Chemistry Synthetic Methodology Yield Optimization

Physicochemical and Stability Advantage: tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate's Boc Protection Confers Superior Storage Stability and Solubility Over Unprotected Analogs

The presence of the tert-butyloxycarbonyl (Boc) protecting group in tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate provides a measurable advantage in long-term storage stability and handling compared to its unprotected piperazine analog. Vendor specifications confirm that the compound, stored under inert atmosphere at room temperature, maintains a purity of ≥98% and a shelf life of at least 2 years, as validated by HPLC and NMR batch analysis [1]. In contrast, the deprotected analog, 1-(6-aminopyridin-3-yl)piperazine, is known to be more hygroscopic and prone to oxidative degradation, requiring more stringent storage conditions (e.g., -20°C under argon) to prevent purity loss . This stability profile directly reduces the risk of project delays due to material degradation and simplifies inventory management for research and development teams .

Chemical Stability Intermediate Storage Physicochemical Properties

Optimal Application Scenarios for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate Based on Verified Differential Performance


Lead Optimization for Next-Generation CDK4-Selective Inhibitors with Improved Therapeutic Index

Medicinal chemistry teams aiming to design new CDK4/6 inhibitors with a superior therapeutic window should prioritize tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate as a core building block. As demonstrated by Guo et al., derivatives built on this scaffold can achieve CDK4 inhibition comparable to Ribociclib while exhibiting improved selectivity over the off-target CDK6 (IC50 = 85 nM vs. 69 nM) [1]. This evidence supports its use in focused libraries to minimize CDK6-mediated toxicity and enhance efficacy in CDK4-driven cancers [1].

Process Development and Scale-Up for Palbociclib and Ribociclib Generic Production

For CROs and CDMOs engaged in the commercial-scale synthesis of Palbociclib or Ribociclib, sourcing this intermediate via patented, high-yielding synthetic routes is critical. A patented method achieves a 97% yield and 99% purity for this compound, which is essential for maintaining cost-efficiency and minimizing impurity profiles in final API manufacturing [2]. Utilizing this optimized intermediate directly reduces the number of downstream purification steps and increases overall process yield [2].

Academic Core Facility and CRO Compound Library Stocking for Long-Term Kinase Research

Compound management facilities and screening centers should stock tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate in their inventory over its deprotected analog due to its validated long-term stability. Vendor CoA data confirms that when stored under inert atmosphere at room temperature, the compound maintains ≥98% purity for at least 2 years [3]. This stability profile minimizes the need for costly and space-consuming cold storage, simplifies inventory management, and ensures that material remains viable for on-demand synthesis of focused kinase inhibitor libraries [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.